molecular formula C9H9NO4S B5719742 1-nitro-2-(1-propen-1-ylsulfonyl)benzene

1-nitro-2-(1-propen-1-ylsulfonyl)benzene

Cat. No. B5719742
M. Wt: 227.24 g/mol
InChI Key: DYFLJXLKEPEEOF-FARCUNLSSA-N
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Description

1-nitro-2-(1-propen-1-ylsulfonyl)benzene, also known as NPSB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NPSB is a yellow crystalline solid that has a molecular formula of C10H9NO4S and a molecular weight of 243.25 g/mol. This compound is mainly used as a reagent in organic synthesis and has been found to have potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-nitro-2-(1-propen-1-ylsulfonyl)benzene is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 1-nitro-2-(1-propen-1-ylsulfonyl)benzene has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the elimination of cancer cells from the body.
Biochemical and Physiological Effects:
1-nitro-2-(1-propen-1-ylsulfonyl)benzene has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which are known to cause oxidative damage and contribute to the development of various diseases. 1-nitro-2-(1-propen-1-ylsulfonyl)benzene has also been found to inhibit the activity of certain enzymes that are involved in the production of inflammatory cytokines, which are known to contribute to the development of chronic inflammation and various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-nitro-2-(1-propen-1-ylsulfonyl)benzene in lab experiments include its high yield and purity, as well as its potential as a therapeutic agent. However, the limitations of using 1-nitro-2-(1-propen-1-ylsulfonyl)benzene include its relatively high cost and the need for specialized equipment and expertise to carry out the synthesis and purification of this compound.

Future Directions

There are several future directions for the study of 1-nitro-2-(1-propen-1-ylsulfonyl)benzene. One potential direction is the development of new cancer therapies based on the properties of 1-nitro-2-(1-propen-1-ylsulfonyl)benzene. Another potential direction is the study of the biochemical and physiological effects of 1-nitro-2-(1-propen-1-ylsulfonyl)benzene in various disease models, such as inflammation, neurodegenerative diseases, and cardiovascular diseases. Additionally, the development of new synthetic methods for the production of 1-nitro-2-(1-propen-1-ylsulfonyl)benzene could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

The synthesis of 1-nitro-2-(1-propen-1-ylsulfonyl)benzene is carried out through a multistep process that involves the reaction of 2-nitrobenzaldehyde with isopropenyl sulfone in the presence of a base. The resulting product is then subjected to reduction using a suitable reducing agent, such as iron powder, to yield 1-nitro-2-(1-propen-1-ylsulfonyl)benzene in high yield and purity.

Scientific Research Applications

1-nitro-2-(1-propen-1-ylsulfonyl)benzene has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. 1-nitro-2-(1-propen-1-ylsulfonyl)benzene has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

1-nitro-2-[(E)-prop-1-enyl]sulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c1-2-7-15(13,14)9-6-4-3-5-8(9)10(11)12/h2-7H,1H3/b7-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFLJXLKEPEEOF-FARCUNLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-nitro-2-[(1E)-prop-1-en-1-ylsulfonyl]benzene

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